molecular formula C8H9ClO2 B15332331 3-Chloro-2-(1-hydroxyethyl)phenol

3-Chloro-2-(1-hydroxyethyl)phenol

Cat. No.: B15332331
M. Wt: 172.61 g/mol
InChI Key: SQIFRWXJZDVABQ-UHFFFAOYSA-N
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Description

3-Chloro-2-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9ClO2 It is a chlorinated phenol derivative, characterized by the presence of a hydroxyl group and a chloro substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the use of 2-chloro-1-(3-hydroxyphenyl)ethanone as a substrate. This substrate undergoes a catalytic reduction reaction using ketoreductase as a catalyst, along with a hydrogen donor, buffer solution, and coenzyme . This method is advantageous due to its high activity, stereoselectivity, and mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic synthesis. This method simplifies the synthesis steps, reduces the amount of reagents used, and provides high optical purity. The reaction conditions are mild and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alkanes or alcohols.

    Substitution: Aminophenols or thiophenols.

Scientific Research Applications

3-Chloro-2-(1-hydroxyethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting cell membrane integrity and inhibiting essential enzymes. The hydroxyl group and chloro substituent play crucial roles in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

3-chloro-2-(1-hydroxyethyl)phenol

InChI

InChI=1S/C8H9ClO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,10-11H,1H3

InChI Key

SQIFRWXJZDVABQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)O)O

Origin of Product

United States

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